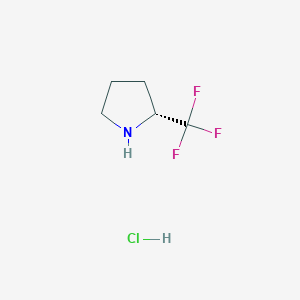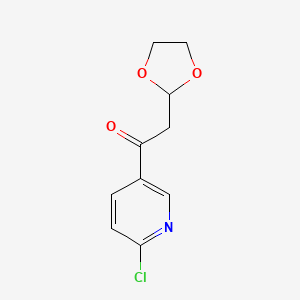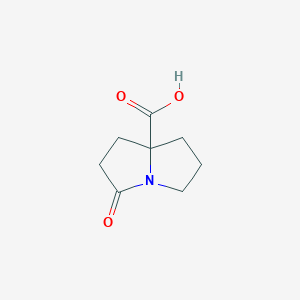
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 24 bonds, including 13 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, 1 hydroxyl group, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.18 g/mol. It contains 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, 1 hydroxyl group, and 1 Pyrrolidine .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in studies related to its synthesis and chemical reactions. For instance, research has described the synthesis of 1-oxo-1H-pyrrolizine and its derivatives, including 2-carboxylic acid, and observed high reactivity in nucleophilic addition reactions (Neidlein & Jeromin, 1982).
Structural Characterization and Spectroscopy
- Studies have focused on the structural characterization of related compounds, such as spiro[pyrrolidine-2,3′-oxindoles], through NMR, ESI mass spectral, and X-ray structural analysis. These analyses help in understanding the molecular structure and properties of these compounds (Laihia et al., 2006).
Antileukemic Activity
- There has been research on derivatives of 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid for their potential antileukemic activity. For example, certain derivatives have shown promising antileukemic effects in studies, highlighting their potential therapeutic applications (Ladurée et al., 1989).
Natural Occurrence and Isolation
- The compound has been isolated from natural sources, such as the leaves of Alexa grandiflora. The isolation of such compounds contributes to the understanding of natural product chemistry and potential pharmacological properties (Pereira et al., 1991).
Molecular Diversity in Chemical Reactions
- Research has also explored the molecular diversity achieved through various chemical reactions involving amino acids and 3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid derivatives. Such studies contribute to the development of new synthetic methods and the discovery of novel compounds (Chen et al., 2016).
Application in Derivatization and Tagging
- The compound has been used in methods for derivatizing amino acids, highlighting its utility in biochemical and analytical applications (Abell et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
5-oxo-2,3,6,7-tetrahydro-1H-pyrrolizine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-4-8(7(11)12)3-1-5-9(6)8/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTGIQCESNEYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



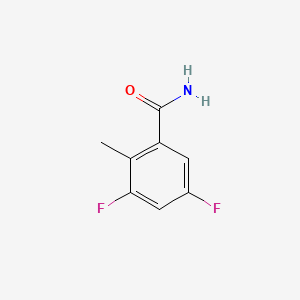

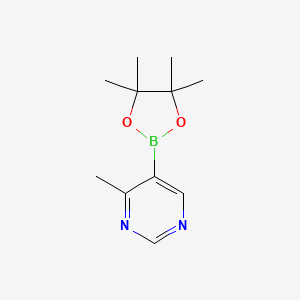

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetohydrazide](/img/structure/B1425932.png)
![(4R,12aS)-7-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazine-9-carboxamide](/img/structure/B1425933.png)
![7-Methoxy-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B1425936.png)

![6-methyl-3-(4-methylbenzoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-amine](/img/structure/B1425941.png)


